molecular formula C21H22N4O6S B2604626 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851094-45-6

4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2604626
M. Wt: 458.49
InChI Key: STUVPORWFXDSDG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its framework . It has a molecular formula of C19H22N2O5S, an average mass of 390.453 Da, and a monoisotopic mass of 390.124939 Da .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This is followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structure of this compound and similar sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

The compound 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is involved in the synthesis of various biologically active molecules. Havaldar and Khatri (2006) described the synthesis of related compounds, highlighting their potential biological activities. These activities are determined by the structural features of the synthesized compounds, which include different substituents and molecular frameworks (Havaldar & Khatri, 2006).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides, which are structurally similar to the compound , demonstrated significant cardiac electrophysiological activity. Morgan et al. (1990) found that these compounds can exhibit potency in cardiac assays, indicating their potential as class III electrophysiological agents. This suggests the relevance of similar compounds in the development of cardiac therapies (Morgan et al., 1990).

Inhibition of Carbonic Anhydrases

The compound is also related to aromatic sulfonamide inhibitors of carbonic anhydrases. Supuran et al. (2013) studied compounds with structural similarities, noting their inhibitory effects on different carbonic anhydrase isoenzymes. These findings highlight the potential of similar compounds in targeting specific enzymes for therapeutic purposes (Supuran et al., 2013).

Antioxidant and Antibacterial Activities

Derivatives of 1,3,4-oxadiazole, related to the compound of interest, have been studied for their biological activities. Karanth et al. (2019) synthesized and evaluated derivatives for antioxidant and antibacterial activities, demonstrating the compound's potential in these areas (Karanth et al., 2019).

Anticancer Properties

Compounds structurally similar to 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide have shown potential in anticancer research. Studies by Salahuddin et al. (2014) and Ravinaik et al. (2021) indicate that derivatives of this compound exhibit significant anticancer activities against various cancer cell lines (Salahuddin et al., 2014), (Ravinaik et al., 2021).

Other Biological Activities

Additional studies demonstrate a range of biological activities associated with structurally related compounds. These include antimicrobial and antifungal actions, enzyme inhibition, and potential use in corrosion inhibition and material science applications. Investigations by Sych et al. (2019), Ammal et al. (2018), and Abbasi et al. (2019) provide evidence of these diverse applications (Sych et al., 2019), (Ammal et al., 2018), (Abbasi et al., 2019).

Safety And Hazards

According to a hemolytic study, most of the new molecules similar to this compound are mildly cytotoxic and hence might be used as safe antibacterial agents .

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-3-25(4-2)32(27,28)16-8-5-14(6-9-16)19(26)22-21-24-23-20(31-21)15-7-10-17-18(13-15)30-12-11-29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUVPORWFXDSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

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